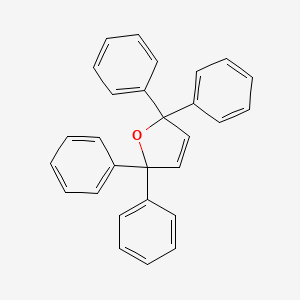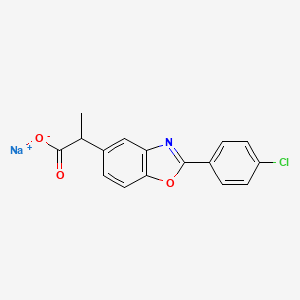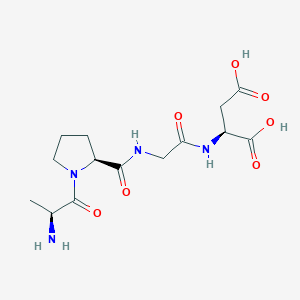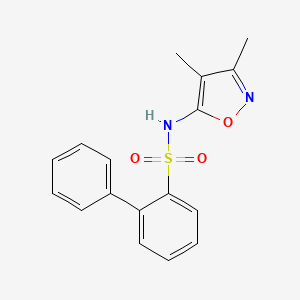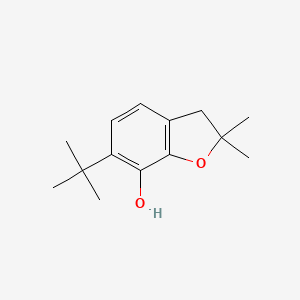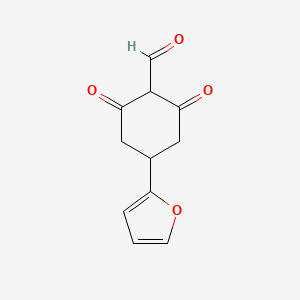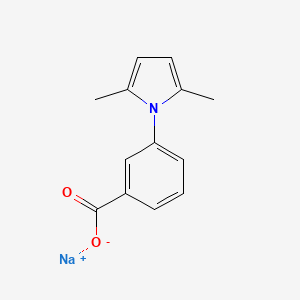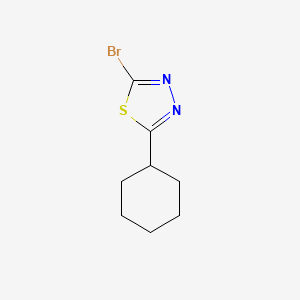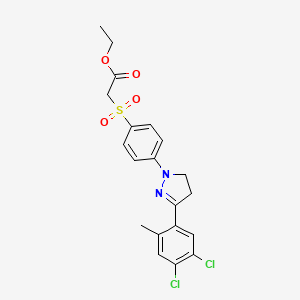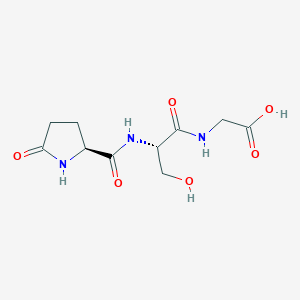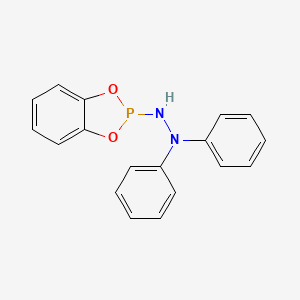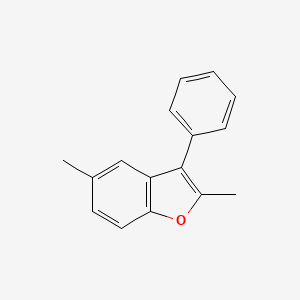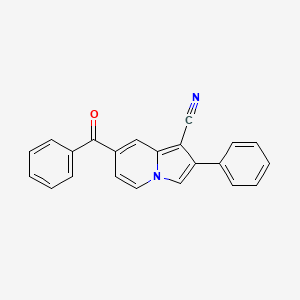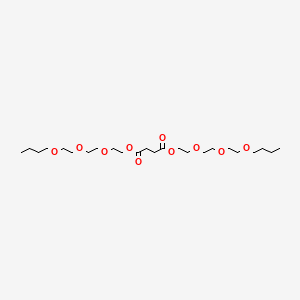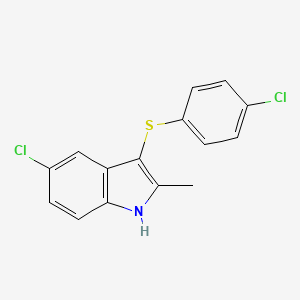
5-Chloro-3-((4-chlorophenyl)thio)-2-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-((4-chlorophenyl)thio)-2-methyl-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-((4-chlorophenyl)thio)-2-methyl-1H-indole typically involves the reaction of 5-chloro-2-methylindole with 4-chlorophenylthiol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism where the thiol group replaces a hydrogen atom on the indole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can be employed to achieve high-quality products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, due to the presence of reactive sites on the indole ring and the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under various conditions to achieve substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Substituted Indoles: From substitution reactions.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring indoles.
Medicine: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines . It is also being investigated for its antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Chloro-3-((4-chlorophenyl)thio)-2-methyl-1H-indole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and promoting oxidative stress .
相似化合物的比较
5-Chloro-3-(1-chloroethyl)-1-vinyl-1H-pyrazole: Shares the chloro and indole moieties but differs in the substitution pattern and functional groups.
3-(4-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene: Similar in having a thiophenyl group but differs in the core structure and additional functional groups.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Contains a thiadiazole ring and exhibits similar biological activities but has a different core structure.
Uniqueness: 5-Chloro-3-((4-chlorophenyl)thio)-2-methyl-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
628736-22-1 |
|---|---|
分子式 |
C15H11Cl2NS |
分子量 |
308.2 g/mol |
IUPAC 名称 |
5-chloro-3-(4-chlorophenyl)sulfanyl-2-methyl-1H-indole |
InChI |
InChI=1S/C15H11Cl2NS/c1-9-15(19-12-5-2-10(16)3-6-12)13-8-11(17)4-7-14(13)18-9/h2-8,18H,1H3 |
InChI 键 |
KHZVVLZZOYSKBT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)SC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


